5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Description
Molecular Formula: C₇H₅BrClN₃ Molecular Weight: 246.49 g/mol CAS No.: 1266343-30-9 Key Features:
- A pyrrolo[2,3-d]pyrimidine core substituted with bromo (C5), chloro (C4), and methyl (N7) groups.
- Synthesized via bromination of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine using N-bromosuccinimide (NBS) in dichloromethane (90% yield) .
- Acts as a versatile coupling reagent for synthesizing kinase inhibitors and anticancer agents .
Properties
IUPAC Name |
5-bromo-4-chloro-7-methylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClN3/c1-12-2-4(8)5-6(9)10-3-11-7(5)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPYXNYRUAFOHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1N=CN=C2Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60735164 | |
| Record name | 5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1266343-30-9 | |
| Record name | 5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the bromination and chlorination of a pyrrolopyrimidine precursor. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with N-bromosuccinimide in chloroform under reflux conditions . The reaction proceeds as follows:
- Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in chloroform.
- Add N-bromosuccinimide to the solution.
- Reflux the mixture for 1 hour.
- Isolate the product by filtration and purification.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state.
Cyclization Reactions: The pyrrolopyrimidine core can undergo cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or chlorine atoms.
Scientific Research Applications
5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, derivatives of this compound have been shown to inhibit kinase activity by binding to the ATP-binding site of the enzyme, thereby blocking its function . This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Substituent Variations in Pyrrolo[2,3-d]pyrimidine Derivatives
The table below highlights key structural analogs and their properties:
Physicochemical and Reactivity Comparisons
Biological Activity
5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 1266343-30-9) is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as an antiviral and anticancer agent. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and structure-activity relationship (SAR) data.
The molecular formula of this compound is with a molecular weight of 246.49 g/mol. It is characterized by the following properties:
| Property | Value |
|---|---|
| CAS Number | 1266343-30-9 |
| Molecular Weight | 246.49 g/mol |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | High |
| Lipophilicity (Log P) | 1.65 to 2.89 |
| BBB Permeant | Yes |
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds based on the pyrrolo[2,3-d]pyrimidine scaffold. For instance, a related compound demonstrated low micromolar activity against the Zika virus, with an effective concentration (EC50) of 4.3 µM and a cytotoxic concentration (CC50) of 58 µM . The promising results suggest that modifications to the pyrrolo[2,3-d]pyrimidine structure can lead to enhanced antiviral activity.
Table 1: Antiviral Activity of Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| Compound 5 | 4.3 | 58 | 13.5 |
| Compound X | 5.1 | 39 | 7.6 |
Anticancer Activity
The compound has also been investigated for its potential as a cyclin-dependent kinase (CDK) inhibitor, which is a promising target for cancer therapy due to its role in cell cycle regulation. In silico studies indicated that modifications to the pyrrolo[2,3-d]pyrimidine scaffold could enhance its inhibitory activity against CDK2, further validating its therapeutic potential in oncology .
Structure-Activity Relationship (SAR)
The SAR studies conducted on various derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have revealed critical insights into how structural modifications affect biological activity:
- Substitution Patterns : Compounds with electron-withdrawing groups at specific positions showed enhanced antiviral activity.
- Scaffold Variability : The retention of the pyrrolo[2,3-d]pyrimidine core while varying substituents led to compounds with improved selectivity and reduced toxicity profiles.
Table 2: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Electron-withdrawing group at para position | Increased antiviral efficacy |
| Methylamino substitution at position 5 | Reduced cytotoxicity |
Study on Zika Virus Inhibition
In a recent study focusing on Zika virus inhibitors, compound 5 was noted for its significant reduction in viral titers at concentrations as low as 8.5 µM. This study emphasized the importance of structural modifications in enhancing the activity and safety profiles of antiviral agents derived from the pyrrolo[2,3-d]pyrimidine scaffold .
CDK Inhibition Research
Research evaluating new CDK inhibitors based on pyrazolo and pyrrolo scaffolds revealed that certain derivatives exhibited promising apoptotic activity in cancer cell lines. These findings support further exploration into the anticancer applications of derivatives like this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
